
Methyl 5-amino-2-chloropyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-amino-2-chloropyrimidine-4-carboxylate” is an organic ester . It has a molecular weight of 187.59 . The IUPAC name for this compound is “methyl 5-amino-2-chloropyrimidine-4-carboxylate” and its InChI code is "1S/C6H6ClN3O2/c1-12-5 (11)4-3 (8)2-9-6 (7)10-4/h2H,8H2,1H3" .
Synthesis Analysis
The synthesis of “Methyl 5-amino-2-chloropyrimidine-4-carboxylate” involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide. Oxalyl chloride is then added dropwise and the mixture is stirred at room temperature for 2 hours. After concentrating to an appropriate volume, the mixture is added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2-chloropyrimidine-4-carboxylate” is represented by the formula "C6H6ClN3O2" .Physical And Chemical Properties Analysis
“Methyl 5-amino-2-chloropyrimidine-4-carboxylate” is a solid at room temperature . It has a molecular weight of 187.59 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
Pyrimidines, including Methyl 5-amino-2-chloropyrimidine-4-carboxylate, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and inflammation .
Antimicrobial and Antifungal Activities
Pyrimidines have been reported to exhibit antimicrobial and antifungal activities . This makes them potentially useful in the development of new antimicrobial and antifungal agents .
Antiviral and Antituberculosis Activities
Pyrimidines are known to have antiviral and antituberculosis effects . This suggests potential applications in the treatment of viral infections and tuberculosis .
Use in Organic Synthesis
Methyl 2-chloropyrimidine-4-carboxylate is an organic ester, which can be used as an intermediate in pharmaceutical synthesis for experimental research and pharmaceutical synthesis .
Use in Agrochemicals and Dyestuff Fields
2-Amino-4-chloropyrimidine, a related compound, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s reasonable to infer that Methyl 5-amino-2-chloropyrimidine-4-carboxylate could have similar applications.
Anticancer Activities
Diazines, including pyrimidines, are reported to exhibit anticancer activities . This suggests that Methyl 5-amino-2-chloropyrimidine-4-carboxylate could potentially be used in cancer research and treatment .
Other Pharmacological Applications
Diazines are known to exhibit a wide range of other pharmacological activities, including antiallergic, tyrosine kinase, calcium channel antagonistic, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . This suggests that Methyl 5-amino-2-chloropyrimidine-4-carboxylate could potentially have a wide range of applications in various fields of medicine .
Safety and Hazards
“Methyl 5-amino-2-chloropyrimidine-4-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
methyl 5-amino-2-chloropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSUEXNXPJORIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

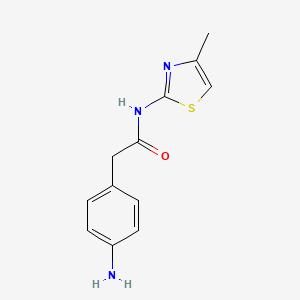
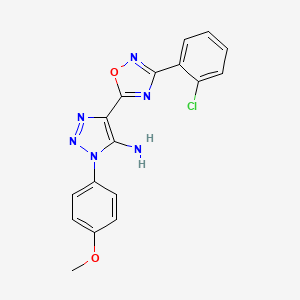
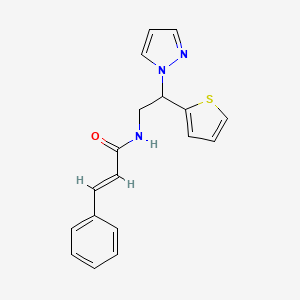

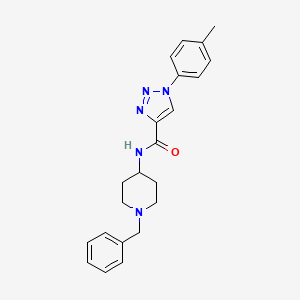
![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

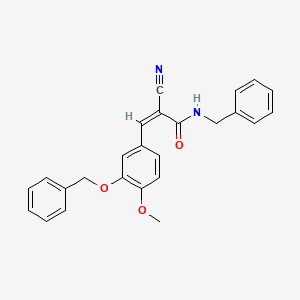
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)
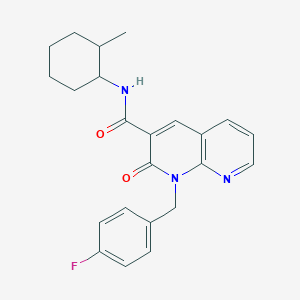


![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)